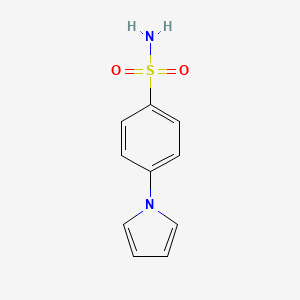

4-(1h-Pyrrol-1-yl)benzenesulfonamide

描述

The Foundational Scaffolds: Sulfonamide and Pyrrole (B145914) in Bioactive Molecules

The therapeutic potential of 4-(1H-Pyrrol-1-yl)benzenesulfonamide is rooted in the well-established biological activities of its two primary structural components: the sulfonamide and pyrrole moieties.

The sulfonamide group (-SO₂NH₂) is a cornerstone in drug discovery, having been a key feature in a wide array of approved drugs for decades. nih.gov Its ability to act as a bioisostere for other functional groups, coupled with its capacity to form crucial hydrogen bonds with biological targets, has led to its incorporation into drugs with diverse therapeutic applications. nih.gov These include antibacterial, diuretic, anticonvulsant, and even anticancer agents. rsc.org The versatility of the sulfonamide scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a favored building block in the design of new drugs. nih.gov

Similarly, the pyrrole ring , a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov This motif is present in a vast number of natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov Pyrrole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The pyrrole scaffold's electronic properties and its ability to engage in various intermolecular interactions contribute to its success in drug design. researchgate.net

Research Trajectories for this compound and its Analogues

The combination of the sulfonamide and pyrrole scaffolds in this compound has spurred research into its potential as a lead compound for various diseases. Current research primarily focuses on the synthesis and biological evaluation of its analogues, with a significant emphasis on their anticancer and enzyme inhibitory activities.

One prominent area of investigation is the development of anticancer agents . A study by Sławiński et al. (2018) involved the synthesis of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. mdpi.com These compounds were evaluated for their cytotoxic activity against several human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). mdpi.comnih.gov The research identified a derivative bearing an 8-quinolinyl moiety as a particularly potent anticancer agent, demonstrating the potential of this scaffold in oncology. mdpi.comnih.gov

Another significant research avenue is the exploration of these compounds as carbonic anhydrase (CA) inhibitors . nih.govnih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Research on derivatives of this compound has shown that these compounds can act as potent inhibitors of several CA isoforms, including those associated with tumors, such as CA IX and CA XII. nih.gov

The table below summarizes the research findings on the biological activities of some analogues of this compound.

| Derivative | Target/Activity | Cell Line/Enzyme | Key Findings |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | Anticancer | HCT-116, MCF-7, HeLa | Exhibited potent cytotoxic activity with IC₅₀ values of 3 µM, 5 µM, and 7 µM, respectively. mdpi.comnih.gov |

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | Carbonic Anhydrase Inhibition | hCA XII | Demonstrated strong inhibition with a Kᵢ value of 6.8 nM. nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Antileishmanial | Leishmania infantum, Leishmania amazonensis | Showed significant activity against promastigote forms, comparable to the reference drug pentamidine (B1679287). nih.gov |

Interactive Data Table: Biological Activities of this compound Analogues

In addition to anticancer and carbonic anhydrase inhibitory activities, the structural motif of this compound has been explored for other therapeutic applications. For instance, the related scaffold, 4-(1H-pyrazol-1-yl)benzenesulfonamide, has been investigated for its antileishmanial properties . nih.gov This highlights the broad potential of N-arylbenzenesulfonamides in targeting a range of pathogens and diseases.

Structure

3D Structure

属性

IUPAC Name |

4-pyrrol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROWGICZZJWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280383 | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-30-2 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 1h Pyrrol 1 Yl Benzenesulfonamide Derivatives

Regioselective Synthesis Pathways

The precise control of substituent placement on the pyrrole (B145914) and benzene (B151609) rings is paramount in developing derivatives with desired properties. Regioselective synthesis ensures the formation of specific isomers, which is critical for structure-activity relationship studies.

Cyclocondensation Reactions Involving Pyrrole Ring Formation

A primary method for constructing the pyrrole ring onto a benzenesulfonamide (B165840) backbone is through cyclocondensation reactions. A widely utilized approach involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran (B146720). researchgate.netmdpi.com This reaction, typically carried out in a mixture of p-dioxane and glacial acetic acid at reflux, provides a direct route to the desired N-substituted pyrrole derivatives. mdpi.com The Paal-Knorr pyrrole synthesis, a classic method, can also be adapted using iron(III) chloride as a catalyst in water for the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides. organic-chemistry.org

Another strategy involves the cyclocondensation of a hydrazide with diketones like 2,5-hexanedione (B30556) in the presence of an acid catalyst to form the pyrrole moiety. mdpi.com Furthermore, intramolecular cyclization of N-(3-butynyl)-sulfonamides, catalyzed by palladium or gold chlorides, can yield 2,3-dihydropyrroles, which can be further functionalized. rsc.org

Coupling Reactions for Sulfonamide Linkage

The formation of the sulfonamide bond is another critical step in the synthesis of these derivatives. Standard procedures often involve the reaction of a sulfonyl chloride with an appropriate amine in the presence of a base like pyridine. researchgate.net In some cases, the sulfonamide group is introduced onto a pre-existing pyrrole-containing molecule. For instance, the cross-coupling of a substituted benzenesulfonamide with a pyrrole derivative can be achieved using copper(I) iodide, L-proline, and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Diversification and Functionalization Approaches

To explore a wider range of chemical space and optimize biological activity, various substituents are introduced onto the core 4-(1H-pyrrol-1-yl)benzenesulfonamide structure.

Introduction of Aryl and Heteroaryl Substituents

A common strategy for diversification is the introduction of various aryl and heteroaryl groups on the sulfonamide nitrogen. This is typically achieved by starting with a range of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and then forming the pyrrole ring as described previously. researchgate.netmdpi.com This approach allows for the synthesis of a library of compounds with diverse substituents, which is crucial for establishing structure-activity relationships. For example, derivatives bearing quinolinyl moieties have been synthesized and evaluated for their biological activities. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to attach aryl or heteroaryl groups to either the pyrrole or the benzene ring, provided a suitable halogenated precursor is available.

Stereochemical Considerations in Synthesis

While the core this compound is achiral, the introduction of chiral centers, often through the use of chiral starting materials or catalysts, can lead to the formation of stereoisomers. For instance, cascade reactions utilizing chiral aldehyde catalysts have been developed for the stereoselective synthesis of Δ(1)-pyrroline sulfonamides, yielding products with high diastereo- and enantioselectivities. rsc.orgresearchgate.net The use of chiral amino acids as starting materials for sulfonamide synthesis also introduces chirality and allows for the creation of structurally diverse and stereochemically defined molecules. researchgate.net When chiral centers are present, the separation and characterization of individual enantiomers or diastereomers are crucial, as they may exhibit different biological activities.

Spectroscopic Characterization Methods in Structural Elucidation

The unambiguous determination of the structure of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the synthesized compounds, further confirming their identity. mdpi.comnih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the molecule and confirming the connectivity and stereochemistry. mdpi.com For instance, the crystal structure of one derivative revealed a near-tetrahedral coordination around the sulfur atom. mdpi.com

Interactive Data Table: Spectroscopic Data for this compound Derivatives

| Compound Class | ¹H NMR (ppm) - Pyrrole Protons | IR (cm⁻¹) - SO₂ Stretch | Reference |

|---|---|---|---|

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | 6.26–6.35 and 7.41–7.68 | Not specified | mdpi.com |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Not applicable | 1330–1630 | nih.gov |

| General Sulfonamide Derivatives | Not applicable | 1358-1130 | researchgate.net |

Pharmacological Investigations and Biological Target Identification

Anticancer Efficacy Studies of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivatives

The quest for novel and more effective anticancer therapeutics has led to the extensive evaluation of this compound derivatives against a panel of human cancer cell lines. These studies have unveiled the cytotoxic potential of this class of compounds and have begun to unravel the intricate molecular pathways through which they exert their antineoplastic effects.

Cytotoxic Activity in Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7, OVCAR-8, NCI/ADR-RES)

A significant body of research has been dedicated to assessing the in vitro cytotoxic activity of this compound derivatives across a spectrum of human cancer cell lines, demonstrating a broad range of efficacy.

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) human tumor cell lines. nih.gov Among the synthesized compounds, a derivative bearing an 8-quinolinyl moiety, designated as compound 28 , exhibited the most potent anticancer activity against these cell lines, with IC₅₀ values of 7 µM, 3 µM, and 5 µM, respectively. nih.gov

Furthermore, the cytotoxic potential of these derivatives has been observed in multidrug-resistant cancer cells. One notable derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (compound 15 ), was found to be effective against the NCI/ADR-RES doxorubicin-resistant cell line. nih.gov This indicates that compounds based on the this compound scaffold may have the potential to overcome certain mechanisms of drug resistance in cancer.

In the context of ovarian cancer, a benzenesulfonamide (B165840) hybrid, compound 7c , demonstrated potent inhibition of cell proliferation. Specifically, it exhibited an IC₅₀ value of 0.54 µM against OVCAR-8 cells, highlighting its potential as a promising agent for this type of malignancy. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 28 | HCT-116 | Colon Cancer | 3 | nih.gov |

| Compound 28 | MCF-7 | Breast Cancer | 5 | nih.gov |

| Compound 28 | HeLa | Cervical Cancer | 7 | nih.gov |

| Compound 7c | OVCAR-8 | Ovarian Cancer | 0.54 | nih.gov |

| Compound 15 | Effective against NCI/ADR-RES (Doxorubicin-resistant) | nih.gov |

Molecular Mechanisms of Antineoplastic Action

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms of action of lead this compound derivatives. These studies have primarily focused on their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.

Apoptosis is a critical process of programmed cell death that, when dysregulated, can contribute to cancer development and progression. Several studies have shown that this compound derivatives can induce apoptosis in cancer cells.

The apoptotic potential of the highly active compound 28 was confirmed through multiple assays. nih.gov Treatment of cancer cells with this compound led to an increase in the population of apoptotic cells and induced the activity of caspases, which are key proteases that execute the apoptotic program. nih.gov

Similarly, compound 15 was shown to exhibit typical markers of apoptosis, including the cleavage of poly(ADP-ribose)polymerase (PARP) and the activation of caspase-3. nih.gov The activation of caspase-3 is a central event in the caspase cascade, leading to the systematic dismantling of the cell.

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is a common strategy for anticancer drugs. Investigations into the effects of this compound derivatives on cell cycle progression have revealed their ability to cause cell cycle arrest at specific phases.

For instance, compound 28 was found to promote cell cycle arrest in the G2/M phase in cancer cells. nih.gov This arrest prevents the cells from entering mitosis and undergoing cell division, ultimately contributing to the inhibition of tumor growth.

Potentiation of Chemotherapeutic Agents in Combination Therapies

A promising strategy in cancer treatment is the use of combination therapies to enhance the efficacy of existing chemotherapeutic drugs and to overcome drug resistance. Certain this compound derivatives have shown potential in this regard.

Specifically, compound 15 was found to restore the sensitivity of cancer cells to doxorubicin (B1662922) (DOX) in doxorubicin-resistant cell lines such as HT29/DX and MDCK/P-gp. nih.gov This sensitizing effect suggests that such compounds could be used in combination with conventional chemotherapeutics to treat drug-resistant tumors.

Enzymatic Inhibition Profiles

The biological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. The primary enzymatic targets identified for this class of compounds are carbonic anhydrases.

A series of newly synthesized pyrrole (B145914) and indole (B1671886) derivatives, including compound 15 , were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The presence of both an N1-(4-sulfonamidophenyl) group and a 3-(3,4,5-trimethoxyphenyl) substituent was found to be crucial for potent hCA inhibition. nih.gov Compound 15 itself was identified as a potent inhibitor of hCA XII, with a Ki (inhibition constant) of 6.8 nM. nih.gov Other derivatives, such as compounds 10 and 11 , were more potent inhibitors of hCA I, with Ki values of 73.1 nM and 95.6 nM, respectively. nih.gov The inhibition of tumor-associated CA isoforms, such as CA IX and XII, is a validated strategy in anticancer drug development, as these enzymes are involved in pH regulation and tumor progression in the hypoxic microenvironment of solid tumors.

| Compound | Enzyme Isoform | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Compound 15 | hCA XII | 6.8 nM | nih.gov |

| Compound 10 | hCA I | 73.1 nM | nih.gov |

| Compound 11 | hCA I | 95.6 nM | nih.gov |

Human Carbonic Anhydrase (hCA) Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.gov The cytosolic isoforms hCA I and II are widespread and considered off-target isoforms in the context of anticancer drug design. nih.gov

The inhibitory activity of this compound derivatives against hCA isoforms has been quantified through the determination of their inhibition constants (Ki). A stopped-flow CO2 hydrase assay is a common method used for these kinetic studies. acs.org

In a study by Ghorab et al. (2023), a series of pyrrole and indole derivatives based on the this compound scaffold were synthesized and evaluated for their hCA inhibitory activity. nih.gov The presence of both an N1-(4-sulfonamidophenyl) group and a 3-(3,4,5-trimethoxyphenyl) substituent was found to be crucial for potent hCA inhibition. unicatt.it One of the most potent compounds from this series, a derivative named compound 15, exhibited strong inhibition against hCA XII with a Ki value of 6.8 nM. acs.org

Another study by Nayyar et al. (2023) investigated a series of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones. These compounds displayed inhibitory potencies in the low to high nanomolar range against hCA I, II, IX, and XII. tandfonline.com The introduction of strong electron-withdrawing groups at the para position of the arylidene ring was found to enhance the binding affinity to the enzyme. tandfonline.com

The inhibitory activities of selected this compound derivatives against various hCA isoforms are summarized in the table below.

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (Compound 15) | - | - | - | 6.8 | acs.org |

| Pyrrole derivative 10 | 73.1 | - | - | - | nih.gov |

| Pyrrole derivative 11 | 95.6 | - | - | - | nih.gov |

The selectivity of hCA inhibitors is a critical aspect of their therapeutic potential, as inhibition of off-target isoforms like hCA I and II can lead to undesirable side effects. Research has focused on designing derivatives of this compound with selectivity towards the tumor-associated isoforms hCA IX and XII.

In the study by Ghorab et al. (2023), while detailed selectivity ratios were not provided for all compounds, the focus was on the potent inhibition of hCA XII by compound 15. acs.orgnih.gov The structural modifications, such as the introduction of a 3,4,5-trimethoxybenzoyl group, were key to achieving this potent activity. unicatt.itnih.gov The development of such isoform-specific inhibitors is a promising strategy for targeted cancer therapy. nih.gov

Inhibition of Pro-Inflammatory Enzymes (e.g., COX-2, 5-LOX)

Chronic inflammation is a key factor in the pathogenesis of various diseases, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are crucial mediators of the inflammatory response. nih.gov The development of dual inhibitors of these enzymes is a recognized strategy for creating anti-inflammatory drugs with potentially improved efficacy and reduced side effects compared to traditional NSAIDs. nih.gov

While direct studies on this compound as a COX-2 or 5-LOX inhibitor were not prominently found, research on structurally related benzenesulfonamide derivatives highlights the potential of this chemical class. For instance, a study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated their ability to act as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase, COX-2, and 5-LOX. unifi.it Similarly, 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents with inhibitory activity against COX-2, 5-LOX, and carbonic anhydrases. nih.govwustl.edu These findings suggest that the this compound scaffold could be a viable starting point for developing novel anti-inflammatory agents with a multi-target profile.

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and a well-established target for cardiovascular drugs. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)-benzenesulfonamide derivatives has suggested a potential role for these compounds as HMG-CoA reductase inhibitors. researchgate.net The study indicated that the inhibitory activity against HMG-CoA reductase was associated with higher values of a specific descriptor, CATS2D_07_DL (CATS2D Donor-Lipophilic at lag 07). researchgate.net This finding opens up a new avenue for the therapeutic application of this compound derivatives in the management of hypercholesterolemia.

Dual Enzyme Targeting Strategies

The concept of designing single molecules that can modulate multiple targets is a growing trend in drug discovery. nih.govnih.gov Derivatives of this compound have been explored in the context of dual-targeting strategies, particularly for cancer therapy.

The previously mentioned compound 15, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, is a prime example of a dual-targeting agent. acs.orgnih.gov It not only inhibits carbonic anhydrase but also suppresses the Wnt/β-catenin signaling pathway, a critical pathway in cancer development. acs.orgnih.gov This dual activity makes it a promising candidate for treating multidrug-resistant cancers. nih.govnih.gov

Furthermore, the exploration of benzenesulfonamide derivatives as inhibitors of both carbonic anhydrases and pro-inflammatory enzymes like COX-2 and 5-LOX exemplifies a multi-target approach to developing anti-inflammatory agents. nih.govunifi.itnih.gov This strategy aims to achieve a broader spectrum of anti-inflammatory action. nih.gov

Anti-Infective Research

The benzenesulfonamide scaffold is a well-known pharmacophore in antimicrobial agents. Research into the anti-infective properties of this compound and its analogues has shown promise.

A study by de O. Santos et al. (2012) investigated a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Several of these compounds demonstrated an active profile against the promastigote forms of these parasites, with some showing activity comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. nih.gov Although the heterocyclic core in this study was a pyrazole (B372694), the findings suggest that the broader class of N-heterocyclic benzenesulfonamides, including pyrrole derivatives, represents a feasible starting point for designing new molecules to combat neglected diseases like leishmaniasis. nih.govresearchgate.net

Antileishmanial Activity against Parasitic Forms

Scientific investigations into the antileishmanial properties of the specific compound this compound are not prominent in the reviewed literature. However, research has been conducted on structurally similar compounds. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which feature a pyrazole ring instead of a pyrrole ring, were synthesized and evaluated for their activity against Leishmania species. nih.govnih.gov In these studies, some of the pyrazole-based derivatives demonstrated an active profile against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Two of these compounds showed activity comparable to the reference drug pentamidine but with lower cytotoxicity towards mammalian cells. nih.gov These findings suggest that the benzenesulfonamide scaffold is of interest in the design of new antileishmanial agents, though direct evidence for the pyrrole-containing title compound is lacking. nih.govnih.gov

Broad-Spectrum Antimicrobial Properties (Antibacterial, Antifungal)

The pyrrole heterocycle is a core structure in many compounds with demonstrated biological activity, including antibacterial and antifungal effects. While general studies confirm the antimicrobial potential of various pyrrole derivatives, specific data on the broad-spectrum antibacterial and antifungal activity of this compound itself is not detailed in the available research. The broader class of sulfonamides is known for a wide range of biological activities, which supports the rationale for investigating compounds like this. nih.gov However, dedicated studies evaluating the minimum inhibitory concentration (MIC) or specific efficacy of this compound against a panel of bacteria and fungi were not found.

Antiviral Activity (e.g., Enteroviruses)

The potential of benzenesulfonamide derivatives as antiviral agents has been noted, with one study identifying a benzenesulfonamide derivative as an inhibitor of Coxsackievirus B3 (CV-B3) with an EC₅₀ value of 0.7 µM. nih.gov This derivative also showed inhibitory effects against other enteroviruses, including CV-B1, CV-B4, CV-B5, CV-B6, and CV-A9. nih.gov However, the specific structure of this active benzenesulfonamide was not identified as this compound. While the broader family of pyrroles and sulfonamides are recognized for potential antiviral properties, direct experimental evidence of this compound's efficacy against enteroviruses or other viral strains has not been specifically reported in the reviewed literature.

Neurological Target Engagement

Allosteric Modulation of Neuronal Acetylcholine (B1216132) Receptors (e.g., α7 nAChRs)

A substituted derivative of the core compound, known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744), has been identified as a novel positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR). researchgate.net This receptor is a validated target for addressing cognitive deficits in conditions like schizophrenia and Alzheimer's disease. researchgate.netnih.gov

A-867744 is characterized as a type II PAM. In laboratory studies using oocytes that express α7 nAChRs, it was shown to potentiate currents evoked by acetylcholine with an EC₅₀ value of approximately 1 µM. researchgate.net A key feature of its modulatory activity is that at high concentrations, the acetylcholine-evoked currents became essentially non-decaying. researchgate.net Furthermore, A-867744 enhanced the potency, maximal efficacy, and Hill slope of acetylcholine concentration responses. researchgate.net Unlike some other PAMs, A-867744 was found to displace the binding of an agonist, [(3)H]A-585539, to rat cortex α7 nAChRs with a high affinity (Ki value of 23 nM). researchgate.net

Table 1: Neurological Activity of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Mechanism of Action | Positive Allosteric Modulator (PAM) | α7 neuronal nicotinic acetylcholine receptor (nAChR) | researchgate.net |

| EC₅₀ | ~1 µM | Potentiation of ACh-evoked currents in α7 nAChR-expressing oocytes | researchgate.net |

| Binding Affinity (Ki) | 23 nM | Displacement of [(3)H]A-585539 from rat cortex α7 nAChRs | researchgate.net |

Modulation of Cell Signaling Pathways

Inhibition of Wnt/β-Catenin Signaling

Research into substituted pyrrole derivatives has identified 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (Compound 15) as a potent dual-targeting inhibitor that acts on both human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. nih.govnih.gov The Wnt/β-catenin pathway is crucial in cell development and is often dysregulated in diseases like cancer. nih.gov

This derivative was found to effectively suppress the Wnt/β-catenin signaling pathway. nih.govnih.gov This inhibition was demonstrated by its ability to reduce the expression of key target genes of this pathway, including MYC, Fgf20, and Sall4. nih.gov The compound's interference with this pathway contributes to its potent activity against various cancer cell lines, including those that are multidrug-resistant. nih.govnih.gov The presence of both the N1-(4-sulfonamidophenyl) and the 3-(3,4,5-trimethoxybenzoyl) groups on the pyrrole ring was determined to be essential for this potent inhibitory activity. nih.gov

Table 2: Wnt/β-Catenin Signaling Pathway Inhibition by a Derivative

| Compound | Target Pathway | Effect | Target Genes Suppressed | Reference |

|---|

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | Wnt/β-Catenin Signaling | Inhibition | MYC, Fgf20, Sall4 | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Delineation of Critical Structural Elements for Biological Activity

The fundamental structure of 4-(1h-Pyrrol-1-yl)benzenesulfonamide consists of three key moieties: the pyrrole (B145914) ring, the central benzenesulfonamide (B165840) core, and a variable substituent attached to the sulfonamide nitrogen. SAR studies on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have demonstrated that each of these components plays a crucial role in their anticancer activity. nih.gov

In a study evaluating these compounds against various human tumor cell lines, the nature of the N-substituent was found to be a primary determinant of potency. This suggests that the N-substituent is critically involved in the binding interactions with the biological target.

Influence of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the N-aryl/heteroaryl ring. nih.gov Research has shown that both electronic and steric factors of these substituents significantly modulate the biological response.

For example, in a series of synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, the compound bearing an 8-quinolinyl moiety (Compound 28) exhibited the most potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines. nih.gov This highlights the importance of a bulky, heterocyclic substituent at this position. The increased volume and specific electronic properties of the quinolinyl group likely enhance the binding affinity to the target protein. nih.gov

Conversely, other substituents resulted in varied levels of activity, indicating a defined pocket or interaction site for this part of the molecule. The data suggests that sterically large substituents at certain positions can enhance activity, a finding that aligns with QSAR studies on other sulfonamide series where steric parameters were found to be important. nih.gov

| Compound | N-Substituent | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|---|

| 28 | 8-quinolinyl | 7 | 3 | 5 |

Predictive Modeling Using QSAR Methodologies

To quantify the relationship between the chemical structure and the observed biological activity, QSAR methodologies have been employed. These models translate structural features into numerical descriptors and use statistical methods to build predictive equations. medwinpublishers.comarkat-usa.org

For derivatives of this compound, a QSAR analysis was performed to build a predictive model for their anticancer activity. nih.gov The study utilized the Orthogonal Projections to Latent Structure (OPLS) method, a multivariate regression technique suitable for analyzing complex datasets where variables may be correlated. nih.gov The aim of such modeling is to create a statistically robust equation that can not only explain the activity of the studied compounds but also predict the potency of new, unsynthesized analogs. researchgate.net

The reliability and predictive power of a QSAR model are paramount. nih.gov Therefore, rigorous statistical validation is a critical step in the modeling process. researchgate.netnih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of compounds not used in its creation (the external test set). nih.govderpharmachemica.com

Key statistical parameters used to validate QSAR models include:

R² (Coefficient of Determination): This parameter measures the goodness of fit, indicating the proportion of variance in the biological activity that is explained by the model. For a series of benzenesulfonamide derivatives, a 3D-QSAR model showed a high R² value of 0.9686, indicating an excellent fit for the training set data. chemijournal.com

Q² or R²cv (Cross-validated R²): This is a measure of the model's internal predictive ability, typically calculated using leave-one-out (LOO) cross-validation. researchgate.net A high Q² value (often > 0.5) is considered an indicator of a robust and predictive model. researchgate.net For example, a QSAR model for benzoxazole benzenesulfonamide derivatives reported a Q² of 0.7203, suggesting good internal predictivity. chemijournal.com In another study on sulfonamide derivatives, the cross-validated R²cv value was an exceptionally high 0.9896. medwinpublishers.com

These validation metrics confirm that the developed models have genuine predictive power and are not over-fitted to the training data.

A primary benefit of QSAR analysis is the identification of specific molecular descriptors that are most influential in determining biological activity. nih.govnih.gov These descriptors are numerical representations of various molecular properties, including steric, electronic, topological, and quantum-chemical features. ucsb.edusemanticscholar.org

In the QSAR study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, the OPLS model pointed to key molecular descriptors that influence the anticancer activity. nih.gov While the specific descriptors from that study are proprietary to its detailed analysis, QSAR studies on related sulfonamide structures have identified several important descriptor classes:

Topological Descriptors: These describe the connectivity and branching of the molecular structure. For instance, the 1-path Kier alpha-modified shape index (S1K) has been used in modeling antidiabetic sulfonamides. medwinpublishers.com

Physicochemical Descriptors: Properties like molar volume (MV) and surface tension (ST) have been shown to correlate with the properties of benzenesulfonamides, acting as indicators of steric effects. arkat-usa.orgresearchgate.net

Electronic Descriptors: Features related to the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity and ability to engage in electronic interactions. ucsb.eduuran.ua

The identification of these descriptors provides crucial insights into the mechanism of action, suggesting that a combination of shape, size, and electronic properties of the N-substituent is essential for the potent anticancer activity of this compound derivatives.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a ligand's activity and is widely applied to derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide.

Molecular docking simulations have been crucial in identifying and characterizing the interactions between benzenesulfonamide (B165840) derivatives and various biological targets. A primary focus of these studies has been the human carbonic anhydrase (hCA) isoforms, which are implicated in several diseases. nih.govtandfonline.comtandfonline.com The benzenesulfonamide group is a key zinc-binding group within the active site of these metalloenzymes. unifi.it

Studies on pyrrole (B145914) derivatives have highlighted their potential as potent inhibitors of several hCA isoforms, including hCA I, II, IX, and XII. nih.gov For instance, the presence of an N1-(4-sulfonamidophenyl) substituent is considered essential for strong inhibition of hCAs. nih.govnih.gov The central pyrrole ring of these compounds often engages in key interactions within the enzyme's active site. nih.gov Beyond carbonic anhydrases, the broader class of pyrrole-containing sulfonamides has been investigated for its potential to interact with other significant targets like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis.

Docking studies provide a detailed picture of how these ligands fit into the protein's active site. For hCA inhibitors derived from this compound, the sulfonamide moiety typically coordinates with the zinc ion in the catalytic pocket. The rest of the molecule then orients itself to form various non-covalent interactions with surrounding amino acid residues.

Key interactions observed in docking simulations with hCA isoforms include:

Hydrophobic Interactions : The central pyrrole ring often forms hydrophobic interactions with conserved residues such as Pro202 and Leu198. nih.gov Other hydrophobic contacts have been noted with residues like Leu131 in hCA I, Phe131 in hCA II, and Val131 in hCA IX. nih.gov

Hydrogen Bonds : In some derivatives, specific substituents can form hydrogen bonds with the protein backbone or side chains. For example, a methoxy group on a phenyl substituent was observed to form an H-bond with Ser132 in hCA XII. nih.gov

Steric Influences : The specific shape and size of amino acid residues within the active site can influence the binding conformation. The presence of a bulkier residue like Tyr204 in hCA I (compared to Leu, Ala, or Asn in other isoforms) can force the ligand into a different, sometimes less favorable, binding mode. nih.gov

These detailed interaction maps are consistent with biological data and help explain the structure-activity relationships observed for this class of compounds. nih.gov

A major output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). nih.gov These values provide a quantitative measure of the strength of the ligand-protein interaction, with more negative values indicating stronger binding.

For a series of pyrrole and indole (B1671886) derivatives targeting hCAs, potent inhibition was observed, with Ki (inhibition constant) values in the nanomolar range. For example, certain pyrrole derivatives showed Ki values of 73.1 nM and 95.6 nM against hCA I, while inhibition of hCA II was observed with Ki values below 50 nM. nih.gov One of the most potent inhibitors identified in a study, compound 15 , exhibited a Ki of 6.8 nM against hCA XII. nih.gov In other studies involving novel benzenesulfonamide derivatives targeting different receptors, compounds have shown strong predicted binding affinities, with docking scores reaching as low as -10.48 kcal/mol.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Derivative 10 | 73.1 | 55.3 | 28.4 | 10.3 |

| Derivative 11 | 95.6 | 48.1 | 35.1 | 8.5 |

| Derivative 15 | 110.5 | 35.4 | 25.6 | 6.8 |

| Derivative 18 | 125.4 | 45.2 | 30.1 | 7.5 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These methods provide a deeper understanding of molecular stability, reactivity, and spectroscopic properties.

DFT is a computational method used to model the electronic structure of molecules. electrochemsci.orgfigshare.com Calculations are often performed using functionals like B3LYP with various basis sets (e.g., 6-311G**, 6-311++G(d,p)) to optimize the molecular geometry and determine electronic properties. electrochemsci.orgresearchgate.netekb.eg

Key parameters derived from DFT analysis include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. electrochemsci.org

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, including how a molecule will approach its biological target. electrochemsci.orgfigshare.com

Global Reactivity Descriptors : From HOMO and LUMO energies, properties like chemical hardness, softness, and electronegativity can be calculated. These descriptors help to quantify the chemical reactivity of the molecule. electrochemsci.org

These theoretical calculations provide a fundamental understanding of the electronic characteristics that underpin the molecule's behavior in biological systems. researchgate.net

DFT is also a powerful tool for conformational analysis, allowing for the determination of the most stable three-dimensional arrangement of a molecule's atoms. figshare.com By optimizing the geometry of different possible isomers (e.g., E/Z isomers in molecules with double bonds), their relative energies can be calculated to predict the most stable form. tandfonline.comtandfonline.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to describe the electronic properties and reactivity of a molecule. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net

| Parameter | Description | Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in searched literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in searched literature |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | Data not available in searched literature |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Computational methods are employed to predict the NLO response of molecules, which is governed by their polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. nih.gov

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov Theoretical calculations, often performed using DFT, can quantify these parameters. For a molecule like this compound, the presence of a π-conjugated system involving the pyrrole and benzene (B151609) rings, along with the electron-withdrawing sulfonamide group, suggests the potential for charge transfer and, consequently, notable NLO properties. However, specific computational studies quantifying the polarizability and hyperpolarizability of this compound have not been identified in the surveyed scientific literature. nih.govrsc.org

| Parameter | Description | Value |

|---|---|---|

| Polarizability (α) | Measure of molecular electron cloud distortion | Data not available in searched literature |

| First-Order Hyperpolarizability (β) | Measure of the non-linear optical response | Data not available in searched literature |

In Silico Pharmacokinetic Predictions (ADMET Framework)

The ADMET framework—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—is a cornerstone of computational drug design. researchgate.net These in silico predictions help to identify potential liabilities of a drug candidate early in the discovery process, reducing the likelihood of late-stage failures. iapchem.org Various computational models are used to predict properties related to a compound's behavior in the human body.

Key predicted parameters often include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Prediction of renal clearance.

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.

While ADMET profiles have been computationally predicted for a wide range of sulfonamide-containing compounds in the scientific literature, a specific and complete in silico ADMET analysis for this compound is not available in the reviewed sources. nih.gov

| Parameter | Prediction | Value/Outcome |

|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption potential in the gut | Data not available |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system | Data not available |

| CYP2D6 Inhibitor | Potential to inhibit a key metabolic enzyme | Data not available |

| hERG Inhibition | Risk of cardiotoxicity | Data not available |

| AMES Mutagenicity | Potential to be mutagenic | Data not available |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-pyrrol-1-yl)benzenesulfonamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in p-dioxane and glacial acetic acid under reflux conditions (24–26 h) yields the target compound. Key intermediates are validated using spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural integrity .

- Experimental Design : Reaction conditions (temperature, solvent, catalyst) are systematically optimized using fractional factorial design to maximize yield .

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.6–8.1 ppm, sulfonamide NH at δ 7.9 ppm) .

- HRMS : Confirms molecular weight (e.g., observed m/z 367.06036 vs. calculated 367.06023) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., amino group donor-acceptor interactions with sulfonyl oxygen) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use PPE (gloves, lab coat), fume hoods, and avoid inhalation/ingestion. Physicochemical properties (density: 1.5 g/cm³, logP: ~3) suggest moderate hydrophobicity, requiring careful waste disposal. No carcinogenicity data are available, but structural analogs are classified as irritants .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Approach :

- Reagent stoichiometry : Adjust molar ratios of 2,5-dimethoxytetrahydrofuran and sulfonamide precursors to reduce dimerization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- DoE (Design of Experiments) : Use Taguchi orthogonal arrays to evaluate temperature, solvent polarity, and reaction time interactions .

Q. How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. enzyme inhibition)?

- Data Analysis :

- Dose-response profiling : Compare IC₅₀ values across assays (e.g., carbonic anhydrase inhibition vs. MTT cytotoxicity) to identify off-target effects .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity divergence .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets?

- In Silico Strategies :

- Molecular docking : Simulate interactions with carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .

- MD simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How to design a factorial experiment for evaluating antiproliferative activity?

- Protocol :

- Variables : Concentration (0.1–100 µM), exposure time (24–72 h), cell lines (e.g., MCF-7 vs. HEK293 controls).

- Response metrics : Apoptosis (Annexin V), cell cycle arrest (flow cytometry), and ROS generation .

- Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant factors .

Q. What structural modifications enhance selectivity for kinase inhibition?

- SAR Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。